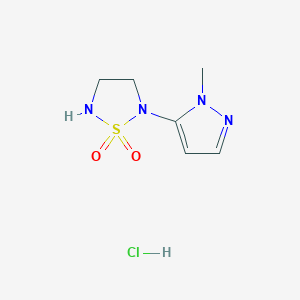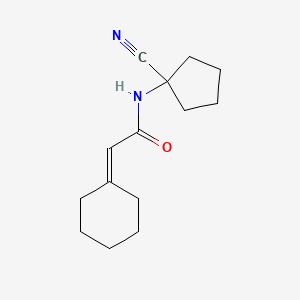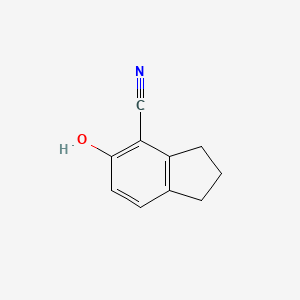![molecular formula C12H16ClN3O B2778397 2-Chloro-N-[2-(2-cyclopropylpyrimidin-5-yl)ethyl]propanamide CAS No. 2411256-95-4](/img/structure/B2778397.png)
2-Chloro-N-[2-(2-cyclopropylpyrimidin-5-yl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[2-(2-cyclopropylpyrimidin-5-yl)ethyl]propanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Applications De Recherche Scientifique
2-Chloro-N-[2-(2-cyclopropylpyrimidin-5-yl)ethyl]propanamide has been found to have a wide range of scientific research applications. One of the most promising applications of this compound is in the development of new drugs. It has been found to have potent antitumor activity, making it a potential candidate for the treatment of cancer. Additionally, it has been found to have antifungal and antibacterial activity, making it a potential candidate for the treatment of infectious diseases.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-[2-(2-cyclopropylpyrimidin-5-yl)ethyl]propanamide is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it is believed to have an effect on the immune system, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and modulate the immune system. Additionally, it has been found to have antifungal and antibacterial activity, making it a potential candidate for the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Chloro-N-[2-(2-cyclopropylpyrimidin-5-yl)ethyl]propanamide is its potent antitumor activity. This makes it a promising candidate for the development of new drugs for the treatment of cancer. Additionally, it has been found to have antifungal and antibacterial activity, which may make it useful for the treatment of infectious diseases. However, one of the limitations of this compound is that its mechanism of action is not yet fully understood, which may make it difficult to develop drugs based on this compound.
Orientations Futures
There are several potential future directions for research on 2-Chloro-N-[2-(2-cyclopropylpyrimidin-5-yl)ethyl]propanamide. One area of research could be to further investigate its mechanism of action, which may lead to the development of new drugs based on this compound. Additionally, research could be conducted to investigate its potential use in combination with other drugs for the treatment of cancer and infectious diseases. Finally, research could be conducted to investigate the potential use of this compound in other areas, such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a promising compound with a wide range of scientific research applications. Its potent antitumor activity and antifungal and antibacterial activity make it a potential candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and to investigate its potential use in combination with other drugs.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-[2-(2-cyclopropylpyrimidin-5-yl)ethyl]propanamide involves the reaction of 2-cyclopropylpyrimidine-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminoethyl chloride hydrochloride to yield the desired product. The synthesis of this compound has been extensively studied, and various modifications to the reaction conditions have been proposed to improve the yield and purity of the product.
Propriétés
IUPAC Name |
2-chloro-N-[2-(2-cyclopropylpyrimidin-5-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-8(13)12(17)14-5-4-9-6-15-11(16-7-9)10-2-3-10/h6-8,10H,2-5H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAZCMSRUAJIGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CN=C(N=C1)C2CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

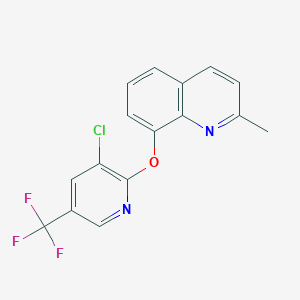
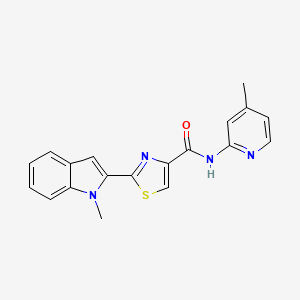
![N-[1-(2,4-Difluorophenyl)pyrrolidin-3-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2778318.png)
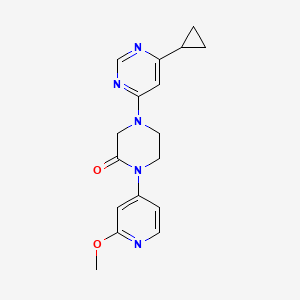
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2778323.png)
![N-(3-fluorophenyl)-2-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2778325.png)
![N-[(2-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)


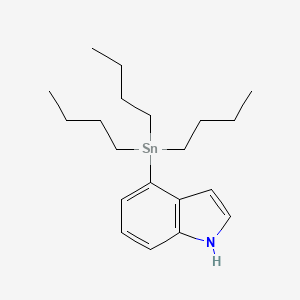
![N-(4-chlorobenzyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2778331.png)
